molecular formula C13H16ClNO B12430446 N-Acetyl Lorcaserin-d3

N-Acetyl Lorcaserin-d3

Cat. No.: B12430446
M. Wt: 240.74 g/mol
InChI Key: MBRQQRJEBYRWMN-IZTXOYSKSA-N
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Description

N-Acetyl Lorcaserin-d3: is an isotope-labeled analog of N-Acetyl Lorcaserin, which is an impurity of Lorcaserin. Lorcaserin is a selective serotonin 2C receptor agonist used primarily for the treatment of obesity. The deuterium-labeled version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Lorcaserin .

Properties

Molecular Formula

C13H16ClNO

Molecular Weight

240.74 g/mol

IUPAC Name

1-[(5R)-7-chloro-5-methyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl]-2,2,2-trideuterioethanone

InChI

InChI=1S/C13H16ClNO/c1-9-8-15(10(2)16)6-5-11-3-4-12(14)7-13(9)11/h3-4,7,9H,5-6,8H2,1-2H3/t9-/m0/s1/i2D3

InChI Key

MBRQQRJEBYRWMN-IZTXOYSKSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N1CCC2=C(C=C(C=C2)Cl)[C@H](C1)C

Canonical SMILES

CC1CN(CCC2=C1C=C(C=C2)Cl)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl Lorcaserin-d3 involves the acetylation of Lorcaserin with deuterium-labeled acetic anhydride. The reaction is typically carried out under anhydrous conditions to prevent the exchange of deuterium with hydrogen. The reaction mixture is then purified using chromatographic techniques to isolate the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium-labeled reagents and advanced purification techniques to ensure the final product meets the required specifications for research and development purposes .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl Lorcaserin-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Acetyl Lorcaserin-d3 is widely used in scientific research, including:

    Chemistry: Studying the metabolic pathways and degradation products of Lorcaserin.

    Biology: Investigating the interaction of Lorcaserin with serotonin receptors.

    Medicine: Researching the pharmacokinetics and pharmacodynamics of Lorcaserin in the treatment of obesity.

    Industry: Developing new formulations and delivery methods for Lorcaserin.

Mechanism of Action

N-Acetyl Lorcaserin-d3, like Lorcaserin, acts as a selective serotonin 2C receptor agonist. It activates serotonin receptors in the hypothalamus, leading to increased release of alpha-melanocortin stimulating hormone. This hormone promotes satiety and reduces food intake, thereby aiding in weight loss. The deuterium labeling allows for detailed study of the compound’s metabolic pathways and interactions within the body .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetyl Lorcaserin-d3 is unique due to its deuterium labeling, which allows for more precise tracking and analysis in metabolic studies. This makes it a valuable tool in pharmacokinetic research and in understanding the detailed mechanisms of Lorcaserin’s action .

Q & A

Basic Research Questions

Q. How is N-Acetyl Lorcaserin-d3 synthesized, and what analytical methods validate its purity?

  • Methodology : Synthesis typically involves deuterium (d3) labeling during acetylation of Lorcaserin. Techniques like NMR spectroscopy and high-resolution mass spectrometry (HRMS) confirm structural integrity. Purity is assessed via reverse-phase HPLC with UV detection (λ = 254 nm) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify isotopic enrichment (>98% deuterium incorporation) .
  • Critical Step : Ensure reaction conditions (e.g., pH, temperature) are optimized using full factorial experimental designs to minimize side products .

Q. What role does deuterium labeling (d3) play in pharmacokinetic studies of this compound?

  • Methodology : The d3 label (deuterium at three positions) enhances metabolic stability, reducing first-pass metabolism. Researchers use stable isotope tracing in in vivo models (e.g., rodents) to track pharmacokinetic parameters (Cmax, t1/2) via plasma LC-MS/MS . This allows differentiation between endogenous and exogenous metabolites .
  • Validation : Compare deuterated vs. non-deuterated analogs in dose-response studies to confirm isotopic effects on bioavailability .

Advanced Research Questions

Q. How can researchers resolve contradictions in receptor-binding affinity data for this compound across studies?

  • Methodology : Discrepancies often arise from assay conditions (e.g., pH, buffer composition). Use surface plasmon resonance (SPR) or radioligand binding assays under standardized protocols (e.g., 25°C, Tris-HCl buffer pH 7.4). Apply two-way ANOVA to statistically compare datasets and identify confounding variables (e.g., batch-to-batch variability in compound synthesis) .
  • Case Study : Replicate conflicting studies with blinded positive/negative controls to isolate technical vs. biological variability .

Q. What experimental designs optimize detection of this compound’s metabolites in complex biological matrices?

  • Methodology : Employ untargeted metabolomics using quadrupole-time-of-flight (Q-TOF) MS coupled with ion mobility spectrometry to separate isobaric metabolites. For targeted analysis, design MRM (multiple reaction monitoring) transitions specific to deuterated fragments.
  • Validation : Spike deuterated internal standards (e.g., d3-glucuronide conjugates) into plasma/urine samples to correct for matrix effects .

Q. How do researchers control for confounding variables in longitudinal studies of this compound’s neuropharmacological effects?

  • Methodology : Use stratified randomization in animal cohorts to balance age, sex, and genetic background. Monitor confounding factors (e.g., circadian rhythm, diet) via mixed-effects models . For metabolic profiling, normalize this compound levels to creatine-referenced magnetic resonance spectroscopy (MRS) signals in brain tissue .
  • Statistical Tools : Apply linear regression with covariate adjustment to isolate drug-specific effects from baseline variability .

Methodological Resources

  • Experimental Optimization : Full factorial designs (Minitab, R) for reaction condition screening .
  • Data Analysis : Two-way ANOVA and mixed-effects models (R, Python’s SciPy) .
  • Metabolite Detection : LC-MS/MS with MRM transitions (Skyline, XCMS Online) .

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